N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide
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Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide is a synthetic compound that has garnered attention in scientific research due to its structural similarity to melatonin and its potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide typically involves the coupling of 5-fluoroindole and 1H-indole derivatives. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the indole derivatives . The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized under specific conditions to form corresponding oxindoles.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of dihydroindole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways, particularly those involving indole derivatives.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. One notable target is the Notum enzyme, which is involved in the Wnt signaling pathway . By inhibiting the Notum enzyme, this compound can upregulate Wnt signaling, which may have therapeutic implications for neurodegenerative diseases such as Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Melatonin: Structurally similar due to the presence of the indole moiety.
N-acetylserotonin: A precursor to melatonin with similar biological activities.
Indole-3-acetic acid: A plant hormone with an indole structure.
Uniqueness
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide is unique due to the presence of the fluorine atom on the indole ring, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other indole derivatives and may contribute to its specific interactions with molecular targets.
Properties
Molecular Formula |
C20H18FN3O |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C20H18FN3O/c21-15-5-6-19-17(10-15)13(11-23-19)7-8-22-20(25)9-14-12-24-18-4-2-1-3-16(14)18/h1-6,10-12,23-24H,7-9H2,(H,22,25) |
InChI Key |
DFHBXVHPNWRKPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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